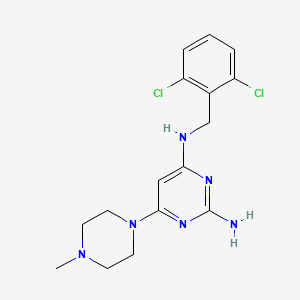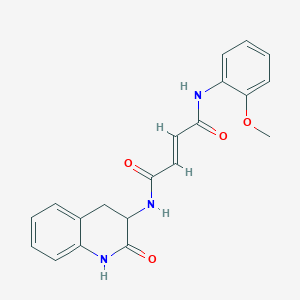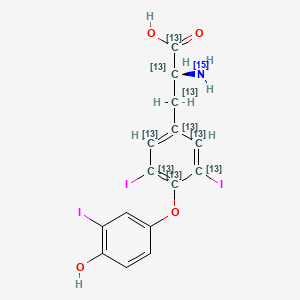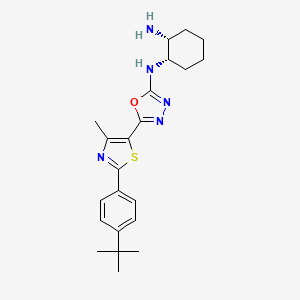
N4-(2,6-Dichlorobenzyl)-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ST-1006 is a potent histamine H4 receptor agonist with a pKi value of 7.94. It exhibits significant anti-inflammatory and anti-pruritic effects and is a potent inducer of basophil migration . This compound has been studied for its potential therapeutic applications in various inflammatory and allergic conditions.
Preparation Methods
The synthesis of ST-1006 involves several steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Chemical Reactions Analysis
ST-1006 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: ST-1006 can undergo substitution reactions where specific atoms or groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Scientific Research Applications
ST-1006 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study histamine H4 receptor functions and interactions.
Biology: Investigated for its role in modulating immune cell functions, particularly in basophils and eosinophils.
Medicine: Explored for its potential therapeutic effects in treating inflammatory and allergic conditions, such as dermatitis and asthma.
Industry: Utilized in the development of new anti-inflammatory and anti-pruritic drugs
Mechanism of Action
ST-1006 exerts its effects by binding to the histamine H4 receptor, a G protein-coupled receptor involved in immune responses. Upon binding, it activates the receptor, leading to downstream signaling pathways that modulate immune cell functions. The molecular targets and pathways involved include the regulation of cytokine production, chemotaxis, and cell activation .
Comparison with Similar Compounds
ST-1006 is unique compared to other histamine H4 receptor agonists due to its high potency and specific anti-inflammatory and anti-pruritic effects. Similar compounds include:
Histamine: The natural ligand for histamine receptors, but with broader effects on multiple receptor subtypes.
JNJ-7777120: Another histamine H4 receptor agonist with different pharmacological properties.
VUF-8430: A selective histamine H4 receptor agonist with distinct effects on immune cell modulation.
ST-1006 stands out due to its specific receptor affinity and the resulting therapeutic potential in inflammatory and allergic conditions.
Properties
Molecular Formula |
C16H20Cl2N6 |
|---|---|
Molecular Weight |
367.3 g/mol |
IUPAC Name |
4-N-[(2,6-dichlorophenyl)methyl]-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C16H20Cl2N6/c1-23-5-7-24(8-6-23)15-9-14(21-16(19)22-15)20-10-11-12(17)3-2-4-13(11)18/h2-4,9H,5-8,10H2,1H3,(H3,19,20,21,22) |
InChI Key |
ICAQZJCLBRKWBG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC(=C2)NCC3=C(C=CC=C3Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4R,4aS,5aS,6aR,6bS,7aR)-4-Hydroxy-3,6b-dimethyl-5-methylene-4,4a,5,5a,6,6a,7,7a-octahydrocyclopropa[2,3]indeno[5,6-b]furan-2(6bH)-one](/img/structure/B15140417.png)

![(2R,3S,5S)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-4-methyloxolan-3-ol](/img/structure/B15140432.png)


![2-(1-adamantyl)-N-[[(2R,3S,5R)-3-[[2-(1-adamantyl)acetyl]amino]-5-[4-[bis[3-(diaminomethylideneamino)propyl]amino]-5-methyl-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl]acetamide](/img/structure/B15140459.png)



![N-[2-[4-[[4-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]cyclobutyl]oxypiperidin-1-yl]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B15140478.png)
![[(2R,4S,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15140483.png)


